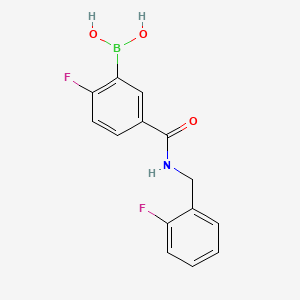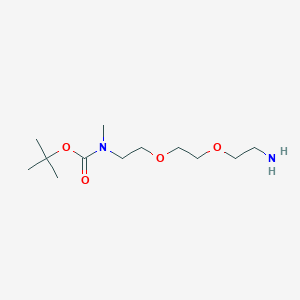
Tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate is a chemical compound with the molecular formula C12H26N2O4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, multiple ethoxy groups, and a carbamate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-(2-aminoethoxy)ethoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
tert-Butyl chloroformate+2-(2-(2-aminoethoxy)ethoxy)ethanol→tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the amino or ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various halogenating agents or nucleophiles; reactions are carried out under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates. These intermediates can then participate in various biochemical pathways, exerting their effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
- tert-Butyl 3-[2-(2-(2-aminoethoxy)ethoxy)ethoxy]propionate
- N-Boc-3,6-dioxa-1,8-octanediamine
Uniqueness
Tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C12H26N2O4 |
|---|---|
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H26N2O4/c1-12(2,3)18-11(15)14(4)6-8-17-10-9-16-7-5-13/h5-10,13H2,1-4H3 |
Clave InChI |
CKWNRRXWFGXHQD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



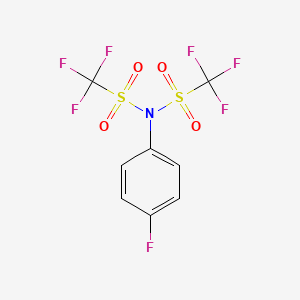
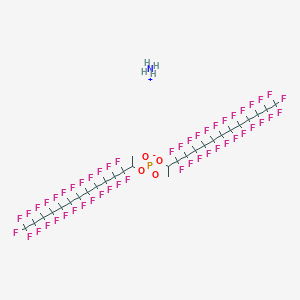
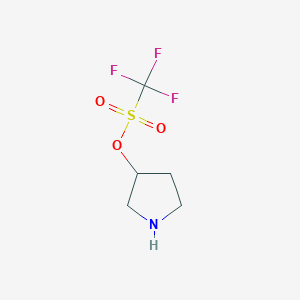
![2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B12843060.png)
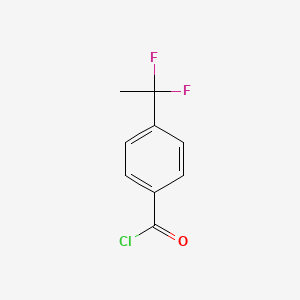
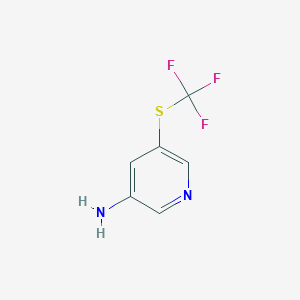
![1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride](/img/structure/B12843089.png)
![[(2R,3R,4R,5R)-5-(4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12843096.png)
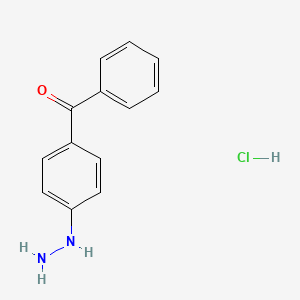
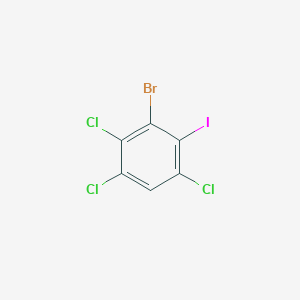
![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)](/img/structure/B12843111.png)
